Methyl 6-chloro-5-(trifluoromethyl)nicotinate
Overview
Description
Methyl 6-chloro-5-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C8H5ClF3NO2 and a molecular weight of 239.58 g/mol . It is a derivative of nicotinic acid, characterized by the presence of a chloro and trifluoromethyl group on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-5-(trifluoromethyl)nicotinate typically involves the esterification of 6-chloro-5-(trifluoromethyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-5-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic substitution: Formation of substituted nicotinates.
Oxidation: Formation of nicotinic acid derivatives.
Reduction: Formation of alcohols or other reduced compounds.
Scientific Research Applications
Methyl 6-chloro-5-(trifluoromethyl)nicotinate is utilized in various scientific research fields:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-5-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups enhance its binding affinity and specificity towards these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloro-4-(trifluoromethyl)nicotinate
- Methyl 6-chloro-5-methylnicotinate
- Methyl 6-chloro-5-iodonicotinate
Uniqueness
Methyl 6-chloro-5-(trifluoromethyl)nicotinate is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring, which significantly influences its chemical reactivity and biological activity. This combination of substituents is less common in similar compounds, making it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
methyl 6-chloro-5-(trifluoromethyl)pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-2-5(8(10,11)12)6(9)13-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNQVMGVGAAMPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857225 | |
Record name | Methyl 6-chloro-5-(trifluoromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360952-35-7 | |
Record name | Methyl 6-chloro-5-(trifluoromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-chloro-5-(trifluoromethyl)pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is significant about the synthesis method described in the research paper for Methyl 6-chloro-5-(trifluoromethyl)nicotinate?
A: The paper focuses on developing a safer and more cost-effective synthesis route for this compound. [] This compound is identified as a crucial intermediate in producing new anti-infective agents. The key improvement lies in using the readily available and inexpensive Methyl chlorodifluoroacetate (MCDFA) alongside KF and CuI for the trifluoromethylation step. The researchers emphasize the developmental work that went into optimizing this process for efficiency.
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